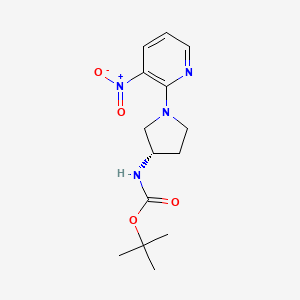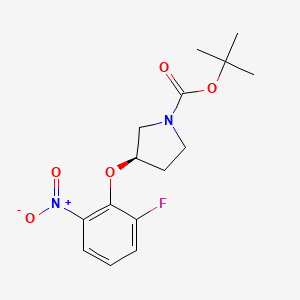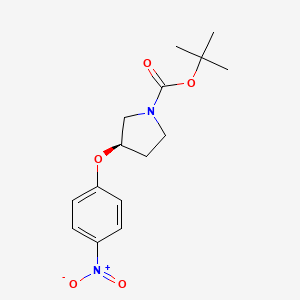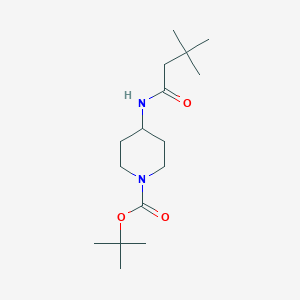
tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The tert-butyl group is a common protecting group used in organic synthesis, and the ureido functionality suggests potential for hydrogen bonding and biological activity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of a piperidine dicarboxylate, which is a key intermediate for nociceptin antagonists, was developed using diastereoselective reduction and isomerization steps, yielding the product with high enantiomeric excess . Another study reported the synthesis of a tert-butyl piperazine carboxylate through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% . Additionally, a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was established, which is an important intermediate for anticancer drugs .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, as evidenced by the crystal structure analysis of a tert-butyl piperazine carboxylate, which showed two independent molecules with different dihedral angles in the asymmetric unit . The piperazine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings containing nitrogen .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate was achieved using dimethylhydrazone and BuLi, leading to the formation of 3-alkenyl-4-oxopiperidine-1-carboxylates . Another study synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through amination, which is an important intermediate for benziimidazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be deduced from their molecular structures and the functional groups present. For instance, the presence of tert-butyl groups can increase steric bulk, affecting the compound's reactivity and solubility. The ureido group in tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate suggests potential for hydrogen bonding, which could influence its solubility and interaction with biological targets. The crystal structure and DFT studies provide insights into the electronic properties and potential reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
Synthesis from Piperidin-4-ylmethanol : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, involves acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. This process, optimized for higher yield, is a crucial step in developing certain pharmaceutical compounds (Wang et al., 2015).
Synthesis Involving Crizotinib : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib production, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate. This synthesis highlights the compound's role in the creation of biologically active compounds (Kong et al., 2016).
Creation of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an essential intermediate for small molecule anticancer drugs. Its synthesis involves multiple chemical reactions, demonstrating its importance in developing novel anticancer therapies (Zhang et al., 2018).
Application in Drug Synthesis
Intermediate in Nociceptin Antagonists : An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, used in nociceptin antagonists, emphasizes the compound's role in developing specialized pharmaceuticals (Jona et al., 2009).
In Anticorrosive Applications : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant anticorrosive properties for carbon steel in acidic environments. This suggests its potential use in industrial corrosion inhibition (Praveen et al., 2021).
As a Building Block for Biological Alkaloids : The compound's derivatives have been used to synthesize biological active alkaloids like sedridine, allosedridine, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl 4-(methylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-9(6-8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINHKVHBWLTXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145319 | |
| Record name | 1,1-Dimethylethyl 4-[[(methylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate | |
CAS RN |
1233955-69-5 | |
| Record name | 1,1-Dimethylethyl 4-[[(methylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(methylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















